

Application Notes and Protocols: Solvent-Free Cross-Coupling Reactions Catalyzed by N-Iodosuccinimide

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Compound of Interest

Compound Name: *N-Iodosuccinimide*

Cat. No.: *B140639*

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Introduction

In the pursuit of greener and more efficient synthetic methodologies, solvent-free reactions have emerged as a cornerstone of sustainable chemistry. **N-Iodosuccinimide** (NIS), a readily available and inexpensive reagent, has been identified as a highly effective precatalyst for a range of direct cross-coupling reactions under solvent-free conditions.^{[1][2][3]} This approach offers significant advantages, including reduced waste, lower costs, and simplified purification procedures. These reactions are typically metal-free, air- and water-tolerant, and can often be scaled up to produce quantitative yields.^{[1][2]}

These application notes provide a comprehensive overview of NIS-catalyzed solvent-free cross-coupling reactions, with a focus on the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Detailed protocols and tabulated data are presented to facilitate the adoption of these sustainable methods in research and development settings.

Core Applications

N-Iodosuccinimide catalyzes the direct dehydrative cross-coupling of alcohols with a variety of carbon, nitrogen, and oxygen nucleophiles. This methodology is particularly effective for

benzylic and secondary alcohols, which are readily activated by NIS under mild, solvent-free conditions.

C-C Bond Formation: Coupling of Alcohols with C-Nucleophiles

NIS has been demonstrated to be a superior precatalyst among N-halosuccinimides for the direct cross-coupling of benzyl alcohols with C-nucleophiles under solvent-free reaction conditions (SFRC). This protocol is metal-free and provides a scalable synthesis with nearly quantitative yields.

Quantitative Data Summary for C-C Coupling

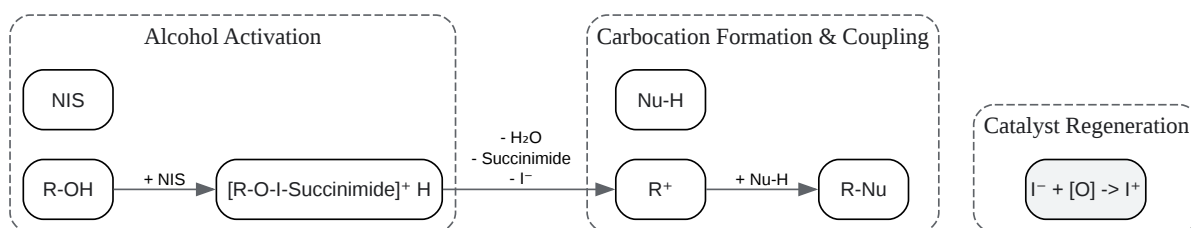
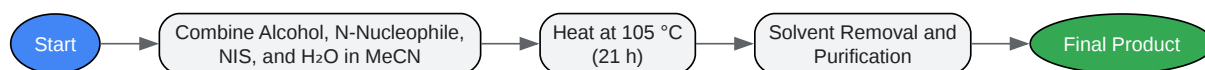
Entry	Alcohol Substrate	C-Nucleophile	NIS (mol%)	Temp (°C)	Time (h)	Yield (%)
1	Diphenylmethanol	1,3-Diphenylpropane-1,3-dione	10	70-75	24	98
2	Phenyl(p-tolyl)methanol	1,3-Diphenylpropane-1,3-dione	10	70-75	24	99
3	(4-Chlorophenyl)(phenyl)methanol	1,3-Diphenylpropane-1,3-dione	10	70-75	24	99
4	(4-Methoxyphenyl)(phenyl)methanol	1,3-Diphenylpropane-1,3-dione	10	70-75	24	99
5	Phenyl(p-tolyl)methanol	1,1-Diphenylethene	10	70-75	24	98

Data compiled from literature reports.

Experimental Protocol: General Procedure for C-C Coupling

- In a clean, dry reaction vial, combine the alcohol (0.5 mmol), the C-nucleophile (0.5 mmol), and **N-Iodosuccinimide** (0.05 mmol, 10 mol%).
- Seal the vial and place it in a preheated oil bath or heating block at 70-75 °C.

- Stir the reaction mixture for 23-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.



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References

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